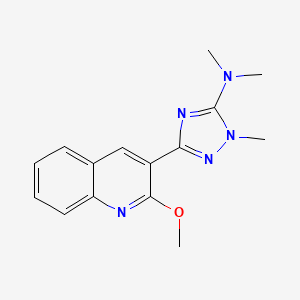

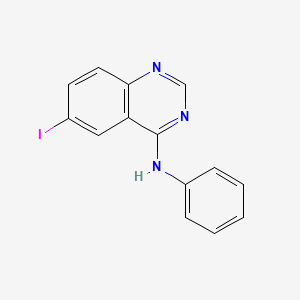

![molecular formula C17H19NO4S B5564355 ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)

ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The molecule also contains an ethyl ester group and a methoxybenzoyl amino group .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, it might involve the reaction of the appropriate thiophene carboxylic acid with the corresponding methoxybenzoyl amine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring would be an ethyl ester group and a methoxybenzoyl amino group .Chemical Reactions Analysis

As a thiophene derivative, this compound might undergo electrophilic aromatic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .Scientific Research Applications

Synthesis and Characterization

- A study on the synthesis of lignan conjugates via cyclopropanation demonstrated the antimicrobial and antioxidant activities of synthesized compounds, revealing their potential pharmaceutical properties (Raghavendra et al., 2016).

- Another research focused on the synthesis, characterization, and crystal structure of a new azo-Schiff base related to ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting its planar geometric structure and intermolecular hydrogen bond (Menati et al., 2020).

Antimicrobial and Antioxidant Activities

- Compounds synthesized from related chemical structures showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their significance in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Molecular Docking Studies

- Docking studies were employed to investigate the interaction between synthesized compounds and biological targets, providing insights into their potential therapeutic applications and molecular mechanisms of action (Raghavendra et al., 2016).

Corrosion Inhibition

- Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives explored their efficiency as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion in acidic environments (Djenane et al., 2019).

Anti-proliferative Activity

- Studies have identified derivatives with pronounced anti-proliferative activity and tumor cell selectivity, suggesting their usefulness in cancer research for identifying novel anticancer agents (Thomas et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-8-6-7-9-13(12)21-4/h6-9H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNXSAWERHLYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)

![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)